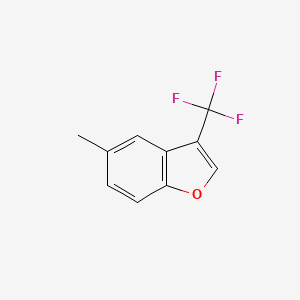
2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one is a synthetic compound that has gained attention in the scientific community due to its potential in various fields of research.
Scientific Research Applications
Crystallographic and Structural Analysis
The synthesis and characterization of biologically active derivatives, including those with fluorobenzyl and methoxybenzyl groups, have been explored through various methods such as X-ray diffraction and spectroscopic analysis. For instance, compounds with similar structural motifs have been synthesized to study their crystal packing, showcasing intermolecular interactions like C–H⋯O, C–H⋯N, and π–π stacking, contributing to the formation of supramolecular networks (Banu et al., 2013). These interactions play a significant role in the stability and biological activity of such compounds.
Antifungal and Antimicrobial Properties
Research on derivatives structurally related to 2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one indicates significant antifungal and antimicrobial activities. For example, studies on 6-fluoroquinazoline derivatives have demonstrated potent antifungal properties, with specific compounds showing high inhibitory effects on fungal growth, which could be attributed to alterations in fungal cell membrane permeability and metabolic activity (Xu et al., 2007).
Antioxidant and Enzyme Inhibition Activities
Compounds with quinazoline and morpholine rings have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives have shown very good ABTS scavenging activities and notable DPPH scavenging activity, suggesting potential utility in treating oxidative stress-related diseases (Menteşe et al., 2015).
Solid-Phase Synthesis and Diverse Biological Activities
The solid-phase synthesis approach has been applied to create diverse 1,3-disubstituted 2-thioxoquinazoline-4-ones, showcasing the method's efficiency in generating compounds with potential biological activities, including antimicrobial and antiproliferative effects. This technique highlights the versatility in synthesizing quinazoline derivatives with varied substitutions, opening pathways for discovering new therapeutic agents (Makino et al., 2001).
Radioiodination and Biodistribution Studies
Derivatives similar to 2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one have been explored for radioiodination, offering insights into their potential as radiopharmaceuticals. Studies have optimized labeling conditions, revealing the stability and biodistribution of such compounds in tumor-bearing mice, which may contribute to the development of diagnostic and therapeutic radiopharmaceuticals (Al-Salahi et al., 2018).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-33-23-9-4-19(5-10-23)17-31-26(32)24-16-22(30-12-14-34-15-13-30)8-11-25(24)29-27(31)35-18-20-2-6-21(28)7-3-20/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCMKYFQLHQHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

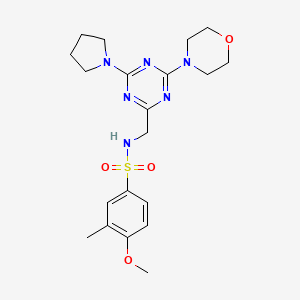
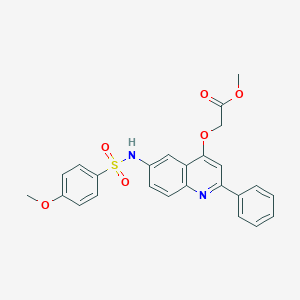
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2671716.png)
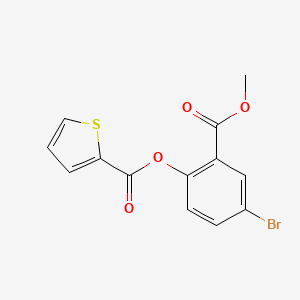
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2671718.png)
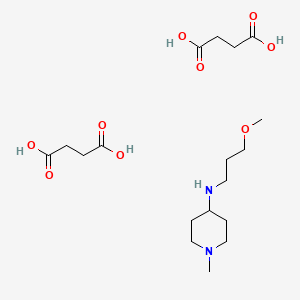
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)


![4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2671729.png)


